4-Nitrobutanal

Description

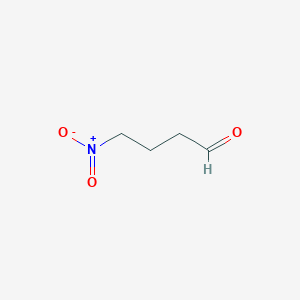

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-4-2-1-3-5(7)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFLMSMVNIRCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522661 | |

| Record name | 4-Nitrobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73707-26-3 | |

| Record name | 4-Nitrobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobutanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted properties of 4-Nitrobutanal. It is intended for research and development purposes only. Due to the limited availability of published experimental data for this specific compound, some information presented is based on computational predictions and data from structurally related molecules. All handling of this chemical should be conducted by trained professionals with appropriate safety precautions in place.

Introduction

This compound is an organic compound featuring both a nitro group and an aldehyde functional group. This bifunctionality makes it a potentially versatile building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science. The electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde and the acidity of the alpha-protons, offering unique synthetic opportunities. This guide summarizes the available chemical and physical properties, proposes a potential synthetic route, and discusses the expected reactivity and spectroscopic characteristics of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a four-carbon chain with a nitro group at the 4-position and an aldehyde group at the 1-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 73707-26-3 | [1] |

| Molecular Formula | C4H7NO3 | [1] |

| SMILES | C(CC=O)C--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C4H7NO3/c6-4-2-1-3-5(7)8/h4H,1-3H2 | [1] |

| InChIKey | MPFLMSMVNIRCJA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound is scarce. The available experimental and predicted data are summarized below.

Table 2: Experimental and Predicted Physicochemical Properties of this compound

| Property | Value | Type | Source |

| Molecular Weight | 117.10 g/mol | Computed | [1] |

| Boiling Point | 87-88.2 °C (at 2 Torr) | Experimental | [2] |

| Density | 1.118 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 8.45 ± 0.29 | Predicted | [2] |

| XLogP3 | -0.2 | Computed | [1] |

| Topological Polar Surface Area | 62.9 Ų | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |

| Rotatable Bond Count | 3 | Computed | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Michael Addition

A likely approach to synthesize this compound is through the conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde.

Representative Experimental Protocol (Adapted from a similar synthesis):

-

Materials: Acrolein, Nitromethane, a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a milder base to minimize polymerization of acrolein), and an appropriate solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).

-

Procedure:

-

A solution of acrolein in the chosen solvent is cooled in an ice bath.

-

A solution of nitromethane and the base in the same solvent is added dropwise to the acrolein solution with vigorous stirring.

-

The reaction mixture is stirred at a low temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction is quenched with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield this compound.

-

Reactivity

The reactivity of this compound is dictated by the presence of the aldehyde and the nitro functional groups.

-

Aldehyde Group: The aldehyde functionality is susceptible to a wide range of reactions, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-nitrobutanoic acid).

-

Reduction: Can be reduced to the primary alcohol (4-nitrobutan-1-ol).

-

Nucleophilic Addition: Undergoes nucleophilic addition reactions at the carbonyl carbon, for example, in the formation of cyanohydrins, acetals, and imines.

-

Wittig Reaction: Can be converted to an alkene via the Wittig reaction.

-

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the acidity of the adjacent methylene (B1212753) protons. It can also undergo:

-

Reduction: The nitro group can be reduced to an amine (4-aminobutanal), which could be a precursor for various heterocyclic compounds.

-

Nef Reaction: Under specific conditions, the nitro group can be converted into a carbonyl group.

-

-

Combined Reactivity: The presence of both functional groups allows for intramolecular reactions and makes this compound a substrate for reactions like the Henry Reaction (nitroaldol reaction), where the α-protons to the nitro group can be deprotonated to form a nucleophile that can react with another aldehyde.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following are predicted characteristic signals based on its structure and known spectroscopic data for similar functional groups.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals |

| ¹H NMR | - Aldehydic proton (CHO): ~9.8 ppm (triplet) - Methylene group adjacent to nitro (CH₂NO₂): ~4.5 ppm (triplet) - Methylene group adjacent to aldehyde (CH₂CHO): ~2.8 ppm (quartet) - Central methylene group (CH₂CH₂CH₂): ~2.2 ppm (quintet) |

| ¹³C NMR | - Carbonyl carbon (C=O): ~200 ppm - Carbon adjacent to nitro (CH₂NO₂): ~70 ppm - Carbon adjacent to aldehyde (CH₂CHO): ~40 ppm - Central carbon (CH₂CH₂CH₂): ~20 ppm |

| Infrared (IR) | - C=O stretch (aldehyde): ~1725 cm⁻¹ (strong) - N-O asymmetric stretch (nitro): ~1550 cm⁻¹ (strong) - N-O symmetric stretch (nitro): ~1380 cm⁻¹ (strong) - C-H stretch (aldehyde): ~2820 and ~2720 cm⁻¹ (medium) - C-H stretch (aliphatic): ~2950-2850 cm⁻¹ (medium) |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 117 - Key Fragments: Loss of NO₂ (m/z = 71), loss of CHO (m/z = 88), and other fragments from C-C bond cleavage. |

Safety Information

-

Potential Hazards:

-

Aliphatic nitro compounds can be toxic and may be flammable.

-

Aldehydes are often irritants to the skin, eyes, and respiratory tract.

-

The compound may be harmful if swallowed, inhaled, or absorbed through the skin.

-

-

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle with care to avoid ignition sources.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

It is highly recommended to consult the safety data sheets of structurally similar compounds, such as 1-nitrobutane (B1203751) and butanal, for more detailed safety information before handling this compound.

Conclusion

This compound is a chemical compound with significant potential in synthetic organic chemistry due to its dual functionality. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a summary of its known and predicted properties based on available data and established chemical principles. Researchers and drug development professionals interested in utilizing this compound should proceed with caution, verifying its properties and employing appropriate safety measures. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential applications.

References

synthesis of 4-Nitrobutanal from simple precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of synthetic strategies for obtaining 4-nitrobutanal, a valuable building block in organic synthesis. The nitro group's strong electron-withdrawing nature and its capacity for transformation into other functional groups, such as amines, make nitroaldehydes versatile intermediates in the synthesis of complex molecules and pharmaceuticals.[1][2] This guide focuses on a prominent and effective method: the organocatalyzed Michael addition of aldehydes to nitroalkenes.

Overview of Synthetic Strategy: Michael Addition

The conjugate addition of a nucleophile to an α,β-unsaturated compound, known as the Michael addition, is a cornerstone of C-C bond formation.[1] The use of nitroalkenes as Michael acceptors is particularly effective due to the powerful electron-withdrawing properties of the nitro group, which strongly activates the alkene for nucleophilic attack.[1][3]

The organocatalyzed Michael addition of simple aldehydes to nitroalkenes has emerged as a significant pathway for synthesizing stereochemically rich products under mild conditions.[4][5] This approach often employs chiral organocatalysts, such as proline derivatives, to achieve high levels of enantioselectivity, a critical aspect of modern drug development.[4][5]

The general mechanism involves the formation of an enamine intermediate from the aldehyde and the amine catalyst. This enamine then acts as the nucleophile, attacking the β-position of the nitroalkene. Subsequent hydrolysis releases the catalyst and yields the desired γ-nitroaldehyde product.

Key Synthetic Method: Organocatalyzed Michael Addition of Propanal to β-Nitrostyrene

While the direct synthesis of this compound from the simplest precursors (e.g., acetaldehyde (B116499) and nitroethylene) can be challenging, a well-documented analogous reaction is the addition of propanal to β-nitrostyrene. This reaction, catalyzed by diphenylprolinol silyl (B83357) ether, serves as an excellent model for the synthesis of γ-nitroaldehydes and highlights the key parameters for optimization.[5]

Reaction Scheme:

-

Reactants: Propanal (a simple aldehyde) and β-Nitrostyrene (a nitroalkene).

-

Catalyst: Diphenylprolinol trimethylsilyl (B98337) ether.

-

Additive: 4-Nitrophenol (B140041) (co-catalyst).

-

Product: (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal.

This transformation is a powerful method for synthesizing compounds that are precursors to important pharmaceuticals like oseltamivir.[5]

Experimental Protocol

The following is a generalized procedure based on established methods for the organocatalyzed Michael addition of aldehydes to nitroalkenes.[5]

Materials:

-

Nitroalkene (e.g., β-nitrostyrene)

-

Aldehyde (e.g., propanal)

-

Dry Toluene

-

Diphenylprolinol trimethylsilyl ether (catalyst)

-

4-Nitrophenol (additive)

-

1M HCl (aqueous solution)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for chromatography

Procedure:

-

To a mixture of the nitroalkene (0.3 mmol, 1.0 equiv) and the aldehyde (0.45 mmol, 1.5 equiv) in dry toluene, add the diphenylprolinol trimethylsilyl ether catalyst (0.015 mmol, 5 mol%).

-

Add the additive, such as 4-nitrophenol (0.015 mmol, 5 mol%).[5] The optimal acid for this reaction typically has a pKa value between 6 and 8.[5]

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M aqueous HCl.

-

Extract the organic material with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative TLC or column chromatography on silica gel to afford the pure Michael adduct.[5]

Data Presentation

The efficiency of the Michael addition is highly dependent on the catalyst, solvent, and additives used. The following table summarizes representative data for the model reaction of propanal with β-nitrostyrene.

| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Time | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | 5 | None | Toluene | 24 h | 90 | 95:5 | 99 |

| 2 | 5 | 4-Nitrophenol (5) | Toluene | 15 min | 95 | 96:4 | 99 |

| 3 | 1 | 4-Nitrophenol (1) | Toluene | 1.5 h | 92 | 95:5 | 99 |

Data adapted from established literature for the reaction between propanal and β-nitrostyrene catalyzed by diphenylprolinol trimethylsilyl ether.[5]

Logical Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis and purification of a γ-nitroaldehyde via an organocatalyzed Michael addition.

Caption: Experimental workflow for the synthesis of γ-nitroaldehydes.

Alternative Precursors and Safety Considerations

Another potential route to this compound involves the oxidation of 4-nitro-1-butanol.[6] This precursor alcohol can present its own hazards; it is harmful if swallowed and causes skin and eye irritation.[6]

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Nitroalkanes and nitroalkenes can be hazardous and should be handled with care.

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Spectroscopic Profile of 4-Nitrobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrobutanal (C₄H₇NO₃), a bifunctional molecule containing both an aldehyde and a nitro group. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of aldehydes, nitroalkanes, and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 | Triplet (t) | 1H | -CHO |

| ~4.4 | Triplet (t) | 2H | -CH₂NO₂ |

| ~2.8 | Quartet (q) | 2H | -CH₂CHO |

| ~2.2 | Quintet (quint) | 2H | -CH₂CH₂CH₂- |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~201 | C=O (Aldehyde) |

| ~75 | -CH₂NO₂ |

| ~42 | -CH₂CHO |

| ~20 | -CH₂CH₂CH₂- |

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2950-2850 | C-H Stretch | Alkane |

| ~2750-2720 | C-H Stretch | Aldehyde |

| ~1725 | C=O Stretch | Aldehyde |

| ~1550 | N-O Asymmetric Stretch | Nitro |

| ~1380 | N-O Symmetric Stretch | Nitro |

Predicted for a liquid film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 117 | [M]⁺ (Molecular Ion) |

| 100 | [M-OH]⁺ |

| 88 | [M-CHO]⁺ |

| 71 | [M-NO₂]⁺ |

| 43 | [C₃H₇]⁺ or [CH₂CHO]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for both ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source. The spectrometer can be coupled with a Gas Chromatography (GC) system for sample introduction and separation.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard EI energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 30-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Stability and Storage of 4-Nitrobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nitrobutanal. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information based on the known reactivity of its constituent functional groups—an aliphatic aldehyde and a primary nitroalkane. Understanding these inherent properties is crucial for the proper handling, storage, and use of this compound in a research and development setting.

Chemical Profile and Inherent Instability

This compound (C₄H₇NO₃) is a bifunctional molecule containing both a terminal aldehyde group and a primary nitro group. This combination of functional groups makes it a reactive and potentially unstable compound. The aldehyde moiety is susceptible to oxidation and polymerization, while the nitroalkane portion can undergo various reactions, including the formation of a resonance-stabilized nitronate anion in the presence of a base.

Key Structural Features Influencing Stability:

-

Aldehyde Group: Prone to oxidation to a carboxylic acid and can undergo aldol (B89426) condensation or polymerization, especially in the presence of acid or base catalysts.

-

Nitro Group: A strong electron-withdrawing group that increases the acidity of the α-protons (on the carbon adjacent to the nitro group). However, in this compound, the nitro group is on the γ-carbon, so this effect is less pronounced compared to α-nitroaldehydes.

-

Aliphatic Chain: The four-carbon chain provides some flexibility to the molecule.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to involve reactions of the aldehyde and nitro groups.

-

Oxidation: The aldehyde group is readily oxidized to 4-nitrobutanoic acid, especially in the presence of air (oxygen). This is a common degradation pathway for many aldehydes.

-

Polymerization: Aldehydes can undergo polymerization to form polyacetals. This can be initiated by acids or bases and is often accelerated by lower temperatures.

-

Aldol Condensation: In the presence of a base, the enolate of the aldehyde can react with another molecule of the aldehyde in an aldol condensation reaction, leading to the formation of dimers and higher oligomers.

-

Reduction of the Nitro Group: The nitro group can be reduced to various other functional groups, such as a nitroso, hydroxylamino, or amino group. This can be initiated by reducing agents or certain metal contaminants.

-

Nef Reaction: Under acidic conditions, a primary nitroalkane can be converted to an aldehyde or ketone. While the aldehyde is already present, side reactions under acidic conditions are possible.

Recommended Storage and Handling Conditions

Given the inherent reactivity of this compound, stringent storage and handling procedures are recommended to minimize degradation and ensure the integrity of the compound for experimental use.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | To minimize the rate of degradation reactions, including oxidation and polymerization. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the aldehyde group by atmospheric oxygen. |

| Light | Amber vial or in the dark | To prevent light-induced degradation. |

| Container | Tightly sealed, high-purity glass | To prevent contamination and reaction with container materials. Avoid plastic containers that may leach impurities. |

| Purity | High purity, free of acidic or basic contaminants | Impurities can catalyze degradation pathways such as polymerization and aldol condensation. |

Handling Precautions

-

Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., in a glove box) whenever possible to minimize exposure to air and moisture.

-

Avoid Contaminants: Use clean, dry glassware and equipment. Avoid contact with acids, bases, oxidizing agents, and reducing agents unless part of a planned chemical reaction.

-

Short-Term Storage: For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles of the main stock.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

Experimental Protocols: Stability Assessment

Protocol: Accelerated Stability Study

-

Sample Preparation: Prepare multiple aliquots of high-purity this compound in amber glass vials.

-

Storage Conditions:

-

Control: -80°C, under argon.

-

Condition 1: -20°C, under argon.

-

Condition 2: 4°C, under argon.

-

Condition 3: Room temperature (20-25°C), under argon.

-

Condition 4: Room temperature (20-25°C), exposed to air.

-

-

Time Points: Analyze samples at t=0, 1 week, 2 weeks, 1 month, and 3 months.

-

Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity of the sample.

-

Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate. Identify any major degradation products by their retention times and mass spectra.

Visualizations

Logical Workflow for Handling and Storage

An In-depth Technical Guide to 4-Nitrobutanal: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobutanal, a nitroalkane of interest in organic synthesis and potentially in drug discovery. This document details its chemical identity, proposed synthetic routes, analytical characterization methods, and prospective biological significance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Chemical Identity and Properties

This compound is a bifunctional organic molecule containing both a nitro group and an aldehyde functional group. These functionalities impart unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

| Identifier | Value |

| CAS Number | 73707-26-3[1] |

| Molecular Formula | C₄H₇NO₃[1] |

| Molecular Weight | 117.10 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C(CC=O)C--INVALID-LINK--[O-][1] |

| InChIKey | MPFLMSMVNIRCJA-UHFFFAOYSA-N[1] |

Synthesis of this compound

Proposed Synthetic Pathway: Oxidation of 4-Nitrobutan-1-ol (B3153366)

The most direct approach to synthesize this compound is the selective oxidation of 4-nitrobutan-1-ol. Various mild oxidizing agents can be employed to convert the primary alcohol to an aldehyde while leaving the nitro group intact.

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)

This protocol is a general procedure for the oxidation of primary alcohols to aldehydes using PCC and is expected to be applicable for the synthesis of this compound from 4-nitrobutan-1-ol.

Materials:

-

4-Nitrobutan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-nitrobutan-1-ol (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Analytical Characterization

A comprehensive analysis using various spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.[2]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~9.8 (t, 1H, -CHO), ~4.5 (t, 2H, -CH₂NO₂), ~2.8 (m, 2H, -CH₂CHO), ~2.2 (m, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR | δ (ppm): ~201 (-CHO), ~75 (-CH₂NO₂), ~40 (-CH₂CHO), ~20 (-CH₂CH₂CH₂-) |

| IR Spectroscopy | ν (cm⁻¹): ~2950 (C-H stretch), ~2720, 2820 (aldehyde C-H stretch), ~1725 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch) |

| Mass Spectrometry | m/z: 117 (M⁺), fragments corresponding to the loss of NO₂, CHO, and other characteristic fragments. |

Experimental Protocols for Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are acquired on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[2]

3.1.2. Infrared (IR) Spectroscopy

-

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr). The sample is then analyzed using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum displays the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups.[2]

3.1.3. Mass Spectrometry (MS)

-

A dilute solution of this compound is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[2]

Potential Biological and Pharmaceutical Applications

While specific biological activities of this compound have not been extensively reported, the presence of the nitro group suggests potential for various pharmacological applications. Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

The nitro group can act as a pharmacophore and is present in several approved drugs. Its electron-withdrawing nature can influence the electronic properties of the molecule, potentially leading to interactions with biological targets.[3] The aldehyde group also provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery screening.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its properties, a proposed synthetic route with a detailed experimental protocol, and a summary of analytical methods for its characterization. While further research is needed to fully elucidate its biological activities, the presence of the nitroalkane functionality suggests that this compound and its derivatives are promising candidates for future drug discovery and development programs.

References

The Advent and Evolution of Nitro-aldehydes in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemistry of nitro-aldehydes, a versatile class of organic compounds, has been a cornerstone in the advancement of synthetic organic chemistry for over a century. Their unique electronic properties, arising from the presence of both a nucleophilic nitro group and an electrophilic aldehyde functionality, have rendered them invaluable intermediates in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and natural product synthesis. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of nitro-aldehydes, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

A Historical Journey: From Serendipitous Discovery to Asymmetric Frontiers

The story of nitro-aldehydes is not one of a single, dramatic discovery but rather a gradual unfolding of their synthetic potential, intricately linked to the development of fundamental reactions involving nitroalkanes.

The late 19th century witnessed pivotal discoveries that laid the groundwork for nitro-aldehyde chemistry. In 1894, the Swiss-German chemist John Ulric Nef reported a method to convert primary and secondary nitroalkanes into their corresponding aldehydes and ketones through acid hydrolysis of their nitronate salts.[1] This transformation, now famously known as the Nef reaction , provided the first general and reliable route to synthesize aldehydes from nitro compounds, opening the door to the deliberate preparation of nitro-aldehydes from suitable nitroalkane precursors.[2] A year later, in 1895, the Belgian chemist Louis Henry described the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, a carbon-carbon bond-forming reaction that yields β-nitro alcohols.[3] This seminal discovery, the Henry reaction or nitroaldol reaction , became the most prominent method for accessing β-nitro alcohols, which are direct precursors to β-nitro-aldehydes through oxidation.[3]

The synthesis of aromatic nitro-aldehydes also has its roots in the 19th century, driven by the burgeoning dye industry and the exploration of aromatic chemistry.[4] The direct nitration of benzaldehyde (B42025) was found to primarily yield the meta-isomer, 3-nitrobenzaldehyde (B41214).[4] The synthesis of the ortho- and para-isomers, 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, required the development of indirect routes, often starting from the corresponding nitrotoluenes followed by oxidation.[4]

The 20th century saw the refinement of these classical reactions and the exploration of the synthetic utility of nitro-aldehydes. However, a significant leap forward occurred in the latter half of the century with the advent of asymmetric synthesis. The development of chiral catalysts for the Henry reaction allowed for the stereocontrolled synthesis of β-nitro alcohols, and consequently, chiral β-nitro-aldehydes. A landmark achievement in this area was the report by Shibasaki in 1992, which described the first catalytic asymmetric nitroaldol reaction using a lanthanum-BINOL complex.[2] This breakthrough paved the way for the development of a vast arsenal (B13267) of chiral catalysts, including those based on other metals and organocatalysts, enabling the synthesis of highly enantioenriched nitro-aldehydes.[1][2]

Today, the field continues to evolve with the development of more efficient, selective, and environmentally benign synthetic methods. The use of nitro-aldehydes as key building blocks in the synthesis of pharmaceuticals, such as β-blockers and HIV protease inhibitors, underscores their enduring importance in modern drug discovery and development.[3]

Quantitative Data in Nitro-aldehyde Synthesis

The efficiency and stereoselectivity of reactions for synthesizing nitro-aldehydes and their precursors are critical for their practical application. The following tables summarize key quantitative data for various synthetic methodologies.

Table 1: Asymmetric Henry (Nitroaldol) Reaction for the Synthesis of Chiral β-Nitro Alcohols

| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | dr (anti:syn) | ee (%) (major isomer) | Reference |

| Benzaldehyde | Nitromethane (B149229) | (S)-Propranolol-derived Cu(II) complex | 95 | - | 92 (R) | [5] |

| 4-Nitrobenzaldehyde | Nitromethane | Chiral Diamine-Cu(OAc)₂ | 99 | - | 94 (R) | [5] |

| 2-Naphthaldehyde | Nitroethane | La-BINOL complex | 85 | 92:8 (syn) | 95 (syn) | [2] |

| Cinnamaldehyde | Nitroethane | Chiral N,N'-Dioxide/Cu(I) Complex | 91 | 16.7:1 (anti) | 96 (anti) | [5][6] |

| Hexanal | 1-Nitropropane | Guanidine-Thiourea Organocatalyst | 75 | >95:5 (syn) | 97 (syn) | [2] |

Table 2: Organocatalytic Michael Addition for the Synthesis of Chiral γ-Nitro-aldehydes

| Aldehyde | Nitroalkene | Organocatalyst | Yield (%) | dr (syn:anti) | ee (%) (major isomer) | Reference |

| Propanal | β-Nitrostyrene | Diphenylprolinol silyl (B83357) ether | 98 | 96:4 (syn) | 99 (syn) | [7] |

| Pentanal | Nitroethylene | (S)-Diphenylprolinol silyl ether + 3-Nitrobenzoic acid | 96 | - | >95 | [8] |

| Isovaleraldehyde | β-Nitrostyrene | L-Proline in [bmim]PF₆ | 91 | 95:5 (syn) | 58 (syn) | [7] |

| 3-Phenylpropanal | β-Nitrostyrene | Diphenylprolinol silyl ether | 95 | >20:1 (syn) | >99 (syn) | [9] |

Table 3: Nef Reaction for the Conversion of Nitroalkanes to Aldehydes

| Nitroalkane | Reaction Conditions | Yield (%) | Reference |

| 1-Nitrohexane | 1. NaOEt, EtOH; 2. H₂SO₄, H₂O | 75-80 | [10] |

| Phenylnitromethane | 1. NaOH, H₂O; 2. H₂SO₄, H₂O | 70 | [10] |

| 2-Nitrooctane | KMnO₄, MgSO₄, H₂O/DCM | 92 | [10] |

| Nitrocyclohexane | Oxone, TBAH, DCM/Buffer | 85-95 | [10] |

| 3-Nitro-1-phenylbutane | aq. TiCl₃, DME | 85 | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative nitro-aldehydes and their precursors.

Protocol 1: Synthesis of 3-Nitrobenzaldehyde via Nitration of Benzaldehyde

Materials:

-

Benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Petroleum ether

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 25 mL of benzaldehyde to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

-

To this mixture, add a pre-cooled mixture of 25 mL of concentrated sulfuric acid and 20 mL of fuming nitric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for one hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated crude 3-nitrobenzaldehyde is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from petroleum ether to obtain pure 3-nitrobenzaldehyde.[4]

Protocol 2: Synthesis of a β-Nitro Alcohol via the Henry Reaction

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Nitromethane

-

Ethanol

Procedure:

-

Dissolve 1.52 g (10 mmol) of vanillin (B372448) in 10 mL of nitromethane in a round-bottom flask.

-

Add 0.15 g (2 mmol) of ammonium acetate to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, remove the excess nitromethane under reduced pressure.

-

The resulting residue is the crude β-nitro alcohol, which can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent.

Protocol 3: Oxidation of a β-Nitro Alcohol to a β-Nitro-aldehyde

Materials:

-

β-Nitro alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

To a stirred suspension of 1.5 equivalents of PCC and a small amount of silica gel in dry DCM, add a solution of 1 equivalent of the β-nitro alcohol in dry DCM at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude β-nitro-aldehyde, which can be further purified by column chromatography if necessary.

Protocol 4: Synthesis of Nitroacetaldehyde Diethyl Acetal (B89532)

Materials:

-

Triethyl orthoformate

-

Nitromethane

-

Anhydrous zinc chloride (ZnCl₂)

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, combine 89.3 g (0.602 mol) of triethyl orthoformate, 180 g (2.95 mol) of nitromethane, and 5.0 g (0.037 mol) of anhydrous zinc chloride.

-

Heat the mixture to 90 °C. Ethanol will begin to distill off.

-

Continue heating for approximately 16 hours, collecting the ethanol.

-

After cooling, filter the reaction mixture.

-

Distill the filtrate under reduced pressure. First, remove the excess nitromethane. Then, collect the fraction boiling at 58–60 °C/1 mmHg to obtain nitroacetaldehyde diethyl acetal as a colorless liquid.[11]

Visualizing the Chemistry: Diagrams and Workflows

Graphical representations are essential for understanding the intricate mechanisms and processes in nitro-aldehyde chemistry.

Caption: Mechanism of the base-catalyzed Henry (Nitroaldol) Reaction.

Caption: Mechanism of the acid-catalyzed Nef Reaction.

Caption: Experimental workflow for the synthesis of 3-Nitrobenzaldehyde.

Conclusion

The journey of nitro-aldehydes in synthesis, from their foundational discoveries in the 19th century to their central role in modern asymmetric catalysis, is a testament to their remarkable versatility. The Henry and Nef reactions remain fundamental tools for their synthesis, while ongoing research continues to push the boundaries of efficiency and stereocontrol. For researchers and professionals in drug development, a deep understanding of the history, synthetic methodologies, and reactivity of nitro-aldehydes is crucial for the design and execution of innovative synthetic strategies to access novel and complex molecular targets. The data, protocols, and diagrams presented in this guide offer a comprehensive resource to support these endeavors.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones | MDPI [mdpi.com]

- 6. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Diastereoselective Michael Reactions Using β-Nitrocarbonyl Nucleophiles [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Theoretical and Computational Investigation of 4-Nitrobutanal Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical framework for understanding the reactivity of 4-nitrobutanal, a bifunctional molecule of interest in organic synthesis and drug discovery. Leveraging the principles of computational chemistry, we explore the molecule's electronic structure, potential reaction pathways, and the methodologies required to predict its chemical behavior. This document is intended to serve as a valuable resource for researchers seeking to model, predict, and ultimately control the reactivity of this compound and related compounds.

Introduction to this compound: A Molecule of Duality

This compound is a unique organic compound featuring two key functional groups: an aldehyde and a nitro group. This bifunctionality imparts a rich and complex reactivity profile, making it a versatile synthon for the creation of more complex molecular architectures. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions. Concurrently, the nitro group, a strong electron-withdrawing moiety, activates the adjacent protons, facilitating reactions such as the nitro-aldol (Henry) reaction, and can itself be a target for reduction.

Understanding the interplay between these two functional groups is critical for predicting the molecule's behavior in different chemical environments. Theoretical calculations offer a powerful lens through which to examine these properties at a molecular level, providing insights that can guide experimental design and accelerate the discovery of novel therapeutic agents.

Computational Methodology: A Protocol for In Silico Investigation

The theoretical investigation of this compound's reactivity can be systematically approached using a variety of computational chemistry techniques. Quantum chemistry, particularly Density Functional Theory (DFT), provides a robust framework for these studies.[1]

2.1. Software and Theoretical Levels

A common and effective approach involves using software packages such as Gaussian, ORCA, or Spartan. The choice of theoretical level is crucial for obtaining accurate results. A widely used and well-balanced functional for systems of this nature is B3LYP, often paired with a Pople-style basis set like 6-31G(d) for initial geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.

2.2. General Computational Workflow

-

Geometry Optimization: The first step is to determine the lowest energy conformation of this compound. This is achieved by performing a geometry optimization, which systematically alters the molecular geometry to find a minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Property Calculation: With the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are key to understanding the molecule's reactivity.

-

Reaction Pathway Modeling: To study a specific reaction, a reaction coordinate is defined, and the structures of transition states and products are optimized. The activation energy barrier can then be calculated as the difference in energy between the reactants and the transition state.

A proposed workflow for the computational analysis of this compound is depicted below.

Computational workflow for theoretical analysis of this compound.

Predicted Molecular Properties of this compound

The following tables summarize hypothetical but representative quantitative data that would be obtained from the computational workflow described above.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Value |

| C=O Bond Length (Å) | 1.21 |

| C-N Bond Length (Å) | 1.49 |

| O-N-O Bond Angle (°) | 124.5 |

| C-C-C=O Dihedral Angle (°) | -15.3 |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 3.5 |

Table 3: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| N (nitro) | +0.90 |

| O (nitro) | -0.48 |

| H (on Cα to CHO) | +0.15 |

| H (on Cα to NO2) | +0.25 |

Reactivity Analysis: Key Reaction Pathways

The bifunctional nature of this compound allows for several key reaction pathways.[2] Theoretical calculations can elucidate the energetics of these pathways, helping to predict the major products under different reaction conditions.

4.1. Nucleophilic Addition to the Carbonyl Group

The aldehyde group is a prime target for nucleophiles. The positive Mulliken charge on the carbonyl carbon indicates its electrophilicity. A common example is the addition of a Grignard reagent.

The diagram below illustrates the general pathway for nucleophilic addition.

Energy profile for nucleophilic addition to this compound.

4.2. Acidity of α-Protons and the Henry Reaction

The electron-withdrawing nitro group significantly increases the acidity of the protons on the carbon atom to which it is attached. This allows for deprotonation to form a nitronate anion, a key intermediate in the Henry (nitro-aldol) reaction. This reaction is a powerful tool for C-C bond formation.

4.3. Reduction of the Nitro and Aldehyde Groups

Both the nitro and aldehyde groups can be reduced. The selectivity of reduction depends on the choice of reducing agent. For instance, sodium borohydride (B1222165) would typically reduce the aldehyde to an alcohol, leaving the nitro group intact. More powerful reducing agents, like lithium aluminum hydride or catalytic hydrogenation, can reduce both functional groups.

The signaling pathway below illustrates the decision points in the reduction of this compound.

Selective reduction pathways of this compound.

Conclusion

Theoretical calculations provide an indispensable toolkit for the modern chemist, offering profound insights into molecular structure and reactivity. For a molecule as versatile and complex as this compound, these in silico methods allow for a detailed exploration of its chemical personality. By understanding the electronic landscape and the energetic profiles of its various reaction pathways, researchers can more effectively harness its synthetic potential, paving the way for the development of novel pharmaceuticals and fine chemicals. The protocols and data presented in this guide serve as a starting point for such investigations, empowering scientists to make more informed decisions in their experimental pursuits.

References

An In-depth Technical Guide to the Physical Properties of 4-Nitrobutanal

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physical property data for 4-Nitrobutanal. Due to a lack of experimentally determined values in surveyed literature, this document presents computed data for its boiling and melting points. Furthermore, it outlines detailed, generalized experimental protocols for the empirical determination of these fundamental physical properties. A plausible synthetic pathway for this compound is also proposed and visualized to provide a comprehensive overview for research and development purposes.

Physical Properties of this compound

Table 1: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 117.10 g/mol | PubChem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Note: The absence of a value indicates that no computed data is provided in the cited source.

Experimental Protocols for Physical Property Determination

For novel or uncharacterized compounds such as this compound, the following standard laboratory procedures are recommended for the determination of boiling and melting points.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[2][3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2]

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat transfer.[3]

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 1-2 mm at the sealed end.[4][5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[2]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Measurement: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[2]

-

Verification: For accuracy, it is recommended to perform at least two measurements.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

Protocol: Thiele Tube Method

-

Sample Preparation: Place a few milliliters of liquid this compound into a small test tube.[7]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[8]

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[6][8]

-

Observation: As the liquid heats, a steady stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[9]

Proposed Synthesis of this compound

A plausible and common method for the synthesis of γ-nitro aldehydes like this compound is through a Michael addition reaction.[10][11] This involves the conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde.

Synthetic Pathway: Michael Addition

The synthesis of this compound can be envisioned via the Michael addition of nitromethane (B149229) to acrolein. This reaction is typically base-catalyzed.

Caption: Proposed synthesis of this compound via Michael addition.

Experimental Workflow

The following diagram outlines a general experimental workflow for the proposed synthesis and subsequent purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. This compound | C4H7NO3 | CID 13154130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. sctunisie.org [sctunisie.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Characteristics of 4-Nitrobutanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients and intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. 4-Nitrobutanal, an important bifunctional molecule, presents a unique profile with its polar aldehyde group and highly polar nitro group. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound in common organic solvents. It provides a robust theoretical framework for predicting its solubility, a detailed experimental protocol for its determination, and a template for the systematic recording of empirical data. This document is intended to empower researchers to generate precise, reliable, and comparable solubility data essential for process development, formulation, and chemical research.

Introduction and Physicochemical Properties of this compound

This compound is a valuable intermediate in organic synthesis, featuring both an aldehyde and a nitro functional group. This dual functionality allows for a wide range of chemical transformations. Understanding its solubility is paramount for designing efficient reaction and purification protocols. An extensive review of scientific literature and chemical databases indicates a significant gap in experimentally determined quantitative solubility data for this compound.

Based on its structure, we can infer its general properties. The molecule possesses a polar aldehyde group and a highly polar nitro group, attached to a flexible four-carbon chain. The presence of these polar groups suggests a propensity for solubility in polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₃ | PubChem[1] |

| Molecular Weight | 117.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 73707-26-3 | PubChem[1] |

| XLogP3 (Computed) | -0.2 | PubChem[1] |

| Boiling Point (Predicted) | 87-88.2 °C (at 2 Torr) | ChemicalBook[2] |

| Density (Predicted) | 1.118 g/cm³ | ChemicalBook[2] |

Note: Most physical properties, other than molecular formula and weight, are predicted or computed, highlighting the lack of extensive experimental data.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound.[3][4] The molecule's polarity, arising from the aldehyde and nitro groups, is the dominant factor.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): this compound is expected to exhibit moderate to good solubility in these solvents. The oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is predicted in these solvents. The strong dipole moments of these solvents can effectively solvate the polar regions of this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is expected. The nonpolar nature of these solvents cannot overcome the strong intermolecular forces (dipole-dipole interactions) between the polar this compound molecules. Diethyl ether may show some limited solubility due to its ability to act as a hydrogen bond acceptor.

The following diagram illustrates the logical relationship governing these predictions.

Caption: Predicted solubility of this compound based on solvent polarity.

Experimental Protocol for Solubility Determination

To address the data gap, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[3][5]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for isothermal solubility determination.

Detailed Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. Record the exact mass of the solute added.

-

Solvent Addition: Add a precise volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to shake for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium between the solid and liquid phases is reached. Preliminary experiments can determine the minimum time required.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.[6]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Quantification: Determine the mass of the filtered saturated solution. Dilute the solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound.

-

Calculation: The solubility (S) can be calculated using the following formula: S (in g/100g solvent) = (mass of solute / mass of solvent) * 100

Data Presentation and Management

Systematic recording of experimental data is crucial for comparability and future reference. The following table provides a template for researchers to log their findings.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Observations |

| Polar Protic | |||||

| Water | 298.15 | HPLC-UV | |||

| Methanol | 298.15 | HPLC-UV | |||

| Ethanol | 298.15 | HPLC-UV | |||

| Polar Aprotic | |||||

| Acetone | 298.15 | HPLC-UV | |||

| Acetonitrile | 298.15 | HPLC-UV | |||

| Ethyl Acetate | 298.15 | HPLC-UV | |||

| Dimethylformamide | 298.15 | HPLC-UV | |||

| Nonpolar | |||||

| Toluene | 298.15 | HPLC-UV | |||

| Hexane | 298.15 | HPLC-UV | |||

| Diethyl Ether | 298.15 | HPLC-UV |

Conclusion

While quantitative solubility data for this compound in organic solvents is currently scarce in public-domain literature, its molecular structure allows for reliable qualitative predictions. This guide provides the necessary theoretical background and a detailed, practical framework for researchers to experimentally determine these crucial values. By employing the standardized protocol outlined herein, scientists in process chemistry and drug development can generate the high-quality, reproducible data needed to optimize synthetic routes, crystallization processes, and formulation strategies. The systematic collection and potential publication of such data will be of great benefit to the wider scientific community.

References

Quantum Chemical Studies of 4-Nitrobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobutanal is a bifunctional molecule containing both a reactive aldehyde group and a polar nitro group. This unique combination makes it an important intermediate in various organic syntheses and a molecule of interest for understanding intramolecular interactions and reactivity. Quantum chemical studies provide invaluable insights into the electronic structure, conformational preferences, and spectroscopic properties of such molecules, which are crucial for predicting their behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the theoretical approaches used to study this compound, detailing computational methodologies and presenting representative data. While a dedicated comprehensive quantum chemical study on this compound is not extensively published, this guide synthesizes information from studies on related nitroalkanes and reaction mechanisms where 4-nitrobutanals are products.[1]

Computational Methodologies

The quantum chemical investigation of this compound typically involves several key computational steps, from determining the most stable conformation to analyzing its electronic properties and vibrational spectra.

Conformational Analysis

Due to the flexible alkyl chain, this compound can exist in multiple conformations. Identifying the global minimum energy structure and other low-energy conformers is the first step in any thorough computational analysis. This is often achieved through a potential energy surface (PES) scan, where the dihedral angles of the rotatable bonds are systematically varied.

Typical Protocol:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic conformational search is performed. This can be done using methods like molecular mechanics (e.g., with the MMFF94 force field) to quickly explore the conformational space.

-

Quantum Mechanical Optimization: The low-energy conformers identified from the initial search are then subjected to geometry optimization using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for this purpose. A common functional for such studies is B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

-

Frequency Calculations: For each optimized conformer, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

Electronic Structure and Reactivity

Once the minimum energy conformer is identified, a range of electronic properties can be calculated to understand the molecule's reactivity.

Key Properties Investigated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of chemical reactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Simulated Spectra:

-

Infrared (IR) and Raman Spectra: Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values are valuable for assigning peaks in experimental NMR spectra.

Experimental Protocols

While this guide focuses on computational studies, it's important to note the experimental techniques used to validate the theoretical findings.

Synthesis of this compound

4-Nitrobutanals are often synthesized as products of the Michael-like addition of enamines to nitroalkenes.[1] The reaction progress and product characterization rely on the following spectroscopic methods.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are recorded on a spectrometer.

-

The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl).

-

An IR spectrum is recorded using an FTIR spectrometer.

-

The characteristic absorption bands for the aldehyde (C=O stretch) and nitro (N-O stretches) functional groups are identified.

-

-

Mass Spectrometry (MS):

-

The sample is introduced into a mass spectrometer.

-

The molecular ion peak is identified to confirm the molecular weight.

-

The fragmentation pattern is analyzed to further support the proposed structure.

-

Data Presentation

The following tables present hypothetical quantitative data for this compound, representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters of the Global Minimum Conformer of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | 1.53 | |

| Bond Length | C2 | C3 | 1.54 | |

| Bond Length | C3 | C4 | 1.52 | |

| Bond Length | C4 | N5 | 1.48 | |

| Bond Length | N5 | O6 | 1.22 | |

| Bond Length | N5 | O7 | 1.22 | |

| Bond Length | C1 | O8 | 1.21 | |

| Bond Length | C1 | H9 | 1.11 | |

| Bond Angle | C1 | C2 | C3 | 112.5 |

| Bond Angle | C2 | C3 | C4 | 113.0 |

| Bond Angle | C3 | C4 | N5 | 111.8 |

| Bond Angle | C4 | N5 | O6 | 118.0 |

| Bond Angle | O6 | N5 | O7 | 124.0 |

| Dihedral Angle | C1 | C2 | C3 | C4 |

| Dihedral Angle | C2 | C3 | C4 | N5 |

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Mode | Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |

| ν₁ | 2950 | 45.3 | C-H stretch (alkyl) |

| ν₂ | 2850 | 35.1 | C-H stretch (aldehyde) |

| ν₃ | 1725 | 250.8 | C=O stretch (aldehyde) |

| ν₄ | 1550 | 310.2 | Asymmetric NO₂ stretch |

| ν₅ | 1380 | 180.5 | Symmetric NO₂ stretch |

| ν₆ | 1450 | 25.6 | CH₂ scissoring |

| ν₇ | 850 | 50.1 | C-N stretch |

Table 3: Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.8 D |

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical study of this compound.

Caption: A typical workflow for the quantum chemical study of this compound.

Caption: Conceptual relationship of electronic properties to chemical reactivity.

Conclusion

Quantum chemical studies offer a powerful, non-experimental avenue to probe the fundamental properties of this compound. Through techniques like Density Functional Theory, it is possible to determine its most stable three-dimensional structure, predict its spectroscopic signatures, and understand its electronic characteristics. This theoretical data is invaluable for rationalizing the molecule's behavior in synthetic organic chemistry and for providing a basis for the design of new molecules with desired properties. The methodologies and representative data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the study and application of nitro compounds.

References

Methodological & Application

The Versatility of 4-Nitrobutanal as a Key Building Block in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-Nitrobutanal stands as a versatile and highly valuable building block in the realm of organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a nitro group, opens a gateway to a diverse array of complex molecules, including key intermediates for pharmaceuticals and natural products. The aldehyde functionality serves as a handle for carbon-carbon bond formation and oxidation to a carboxylic acid, while the nitro group can be readily transformed into an amine, making it a masked amino group. This unique combination of reactive sites allows for a wide range of synthetic manipulations, rendering this compound an indispensable tool for the modern organic chemist.

Key Synthetic Applications

The strategic importance of this compound lies in its ability to participate in a variety of powerful chemical transformations, leading to the efficient construction of intricate molecular architectures.

1. Synthesis of γ-Amino Acids and Derivatives: The reduction of the nitro group in this compound and its derivatives provides a direct route to γ-amino acids. These motifs are crucial components of numerous biologically active molecules, including neurotransmitters and peptide-based drugs.

2. Heterocycle Synthesis: The dual functionality of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Through intramolecular reactions, such as reductive amination, substituted piperidines, pyrrolidines, and other important heterocyclic scaffolds can be readily accessed. These structures form the core of many alkaloids and pharmaceutical agents.

3. Carbon-Carbon Bond Formation: The aldehyde group of this compound readily participates in classic carbon-carbon bond-forming reactions. The Henry (nitroaldol) reaction, for instance, allows for the extension of the carbon chain and the introduction of further functionality.